1-(tert-Butoxycarbonyl)-5-chloroindole

Overview

Description

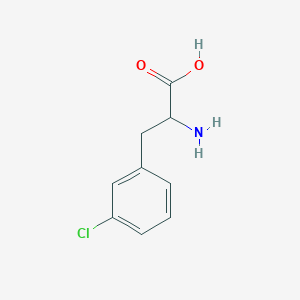

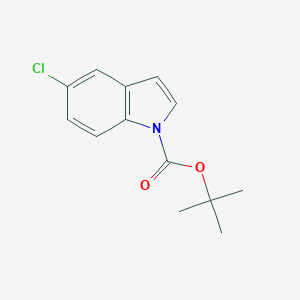

1-(tert-Butoxycarbonyl)-5-chloroindole is a chemical compound that is part of a broader class of tert-butoxycarbonyl-protected indoles. These compounds are often used as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its introduction into molecules like indoles is a key step in multi-stage synthetic processes.

Synthesis Analysis

The synthesis of tert-butoxycarbonyl-protected compounds, including indoles, often involves the use of reagents such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols . The process is chemoselective and can proceed under mild conditions to yield high purity products. Another relevant synthesis method includes the preparation of intermediates like 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, which, although not an indole, demonstrates the versatility of tert-butoxycarbonyl-protected compounds in synthesizing medically important chelators .

Molecular Structure Analysis

The molecular structure of tert-butoxycarbonyl-protected compounds can be characterized by spectroscopic methods such as NMR, IR, and MS, as well as by X-ray crystallographic analysis . For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, a related compound, was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a versatile protecting group that can be introduced into various molecules, including indoles, through reactions such as tert-butoxycarbonylation. The reactivity of these compounds can be further explored through substitution reactions, as demonstrated in the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate . Additionally, the tert-butoxycarbonyl group can be removed under acidic conditions, which is a crucial step in the final stages of synthesizing the target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected indoles can be inferred from related compounds. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate reveals intermolecular hydrogen bonds of the type C–H...O, which stabilize the structure . The molecular electrostatic potential and frontier molecular orbitals studied by DFT provide insights into the physicochemical properties of these compounds . These properties are essential for understanding the behavior of these molecules in various chemical environments and can influence their reactivity and stability.

Scientific Research Applications

Chemical Decomposition and Environmental Fate

Some studies focus on the decomposition and environmental fate of similar compounds, which might be relevant when considering the behavior and applications of 1-(tert-Butoxycarbonyl)-5-chloroindole in various settings.

Decomposition in Cold Plasma Reactors : A study by Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. They found that applying radio frequency plasma to the decomposition of MTBE while adding hydrogen constitutes an alternative method of decomposing and converting MTBE into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene. This method might offer insights into the decomposition pathways of this compound under similar conditions (Hsieh et al., 2011).

Environmental Behavior and Fate of MTBE : Squillace et al. (1997) reviewed the environmental behavior and fate of MTBE, emphasizing its high solubility in water and weak sorption to subsurface solids, which suggests that it does not substantially retard the transport of MTBE by groundwater. Although this study is specific to MTBE, understanding the environmental behavior of similar tert-butyl compounds can be insightful when considering the environmental impact and fate of this compound (Squillace et al., 1997).

Applications in Synthesis and Bioseparation

Compounds like this compound are often used in synthetic pathways or as intermediates in the production of other compounds.

Indole Synthesis : Taber and Tirunahari (2011) provided a comprehensive review of the different methods for indole synthesis, categorizing them into nine strategic approaches based on the last bond formed. This classification could be highly relevant when considering the synthesis routes involving this compound, given its indole core structure (Taber & Tirunahari, 2011).

Three-phase Partitioning in Bioseparation : Yan et al. (2018) discussed the use of three-phase partitioning (TPP) in the nonchromatographic bioseparation of bioactive molecules. This method might be applicable in the purification processes involving this compound, especially if it's used as an intermediate or a byproduct in biochemical processes (Yan et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amine-containing molecules or structures in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from participating in other reactions. The Boc group can be removed later under acidic conditions .

Biochemical Pathways

The compound’s role as a protecting group for amines suggests that it could be involved in the synthesis of peptides or proteins, where protection and deprotection of functional groups play a crucial role .

Pharmacokinetics

The compound’s solubility and stability could be influenced by the ionic liquid it is in, which could impact its bioavailability .

Result of Action

The primary result of the action of 1-(tert-Butoxycarbonyl)-5-chloroindole is the protection of amine groups in organic compounds, preventing them from reacting. This is particularly useful in peptide synthesis, where selective reactions are often necessary .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the compound’s stability and reactivity can be affected by the pH of the environment, with acidic conditions favoring the removal of the Boc group .

properties

IUPAC Name |

tert-butyl 5-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBULIKZPZSTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

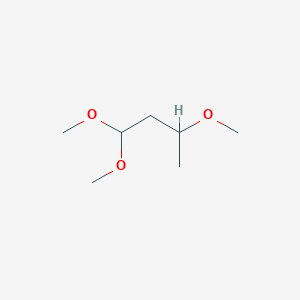

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466589 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129822-48-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-5-chloroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)